
2-Piperazin-1-yl-pyridin-3-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Piperazin-1-yl-pyridin-3-ol hydrochloride is a chemical compound with the molecular formula C9H14ClN3O. It is a derivative of piperazine and pyridine, which are both significant in medicinal chemistry due to their wide range of biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperazin-1-yl-pyridin-3-ol hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step procedures that include cyclization, protection, and deprotection steps. The use of activated carbon and toluene extraction are common in the purification process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Piperazin-1-yl-pyridin-3-ol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or sulfonyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while substitution reactions can introduce various functional groups onto the piperazine ring .
Wissenschaftliche Forschungsanwendungen
2-Piperazin-1-yl-pyridin-3-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its activity on neurotransmitter receptors.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Piperazin-1-yl-pyridin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. It is known to act on dopamine and serotonin receptors, making it a potential candidate for the development of antipsychotic drugs. The compound’s structure allows it to bind to these receptors and modulate their activity, which can influence neurotransmitter levels in the brain .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.
1-(2-Pyrimidyl)piperazine: A metabolite of buspirone, used in various chemical reactions.
2-(Piperazin-1-yl)ethan-1-ol: Used in the synthesis of complex molecules.
Uniqueness
2-Piperazin-1-yl-pyridin-3-ol hydrochloride is unique due to its specific structure, which combines the properties of both piperazine and pyridine. This combination allows it to interact with a wide range of biological targets, making it a versatile compound in medicinal chemistry .
Eigenschaften
CAS-Nummer |
1185318-39-1 |
|---|---|
Molekularformel |
C9H14ClN3O |
Molekulargewicht |
215.68 g/mol |
IUPAC-Name |
2-piperazin-1-ylpyridin-3-ol;hydrochloride |
InChI |
InChI=1S/C9H13N3O.ClH/c13-8-2-1-3-11-9(8)12-6-4-10-5-7-12;/h1-3,10,13H,4-7H2;1H |
InChI-Schlüssel |
LOBIURKSGYLTLT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C2=C(C=CC=N2)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


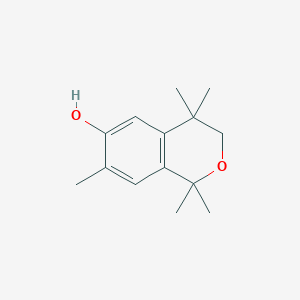


![(S)-8-Chloro-1,2,3,3A-tetrahydropyrrolo[1,2-A]quinoxalin-4(5H)-one](/img/structure/B11885822.png)


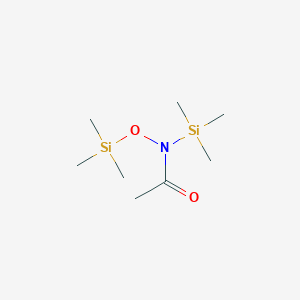

![(2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-5-yl)methanamine](/img/structure/B11885840.png)
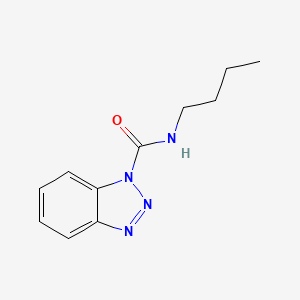
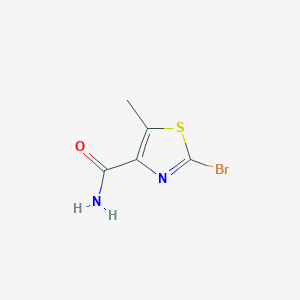
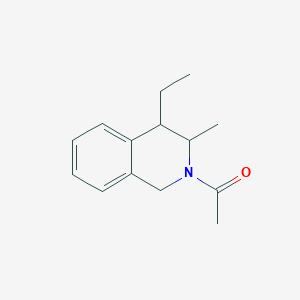

![4,5-Dichloro-2-methylthieno[2,3-d]pyrimidine](/img/structure/B11885874.png)
